molecular formula C16H23BrN2O B12066386 N-(4-Bromophenyl)-1-piperidinepentanamide CAS No. 874449-94-2

N-(4-Bromophenyl)-1-piperidinepentanamide

Cat. No.: B12066386
CAS No.: 874449-94-2
M. Wt: 339.27 g/mol
InChI Key: UQXIUAXWVLKFCI-UHFFFAOYSA-N
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Description

N-(4-Bromophenyl)-1-piperidinepentanamide is a chemical compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are widely used in medicinal chemistry. The presence of a bromine atom in the phenyl ring enhances its reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromophenyl)-1-piperidinepentanamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromophenyl)-1-piperidinepentanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Corresponding oxides or hydroxyl derivatives.

    Reduction: Reduced amides or amines.

    Substitution: Substituted phenyl derivatives with various functional groups.

Scientific Research Applications

N-(4-Bromophenyl)-1-piperidinepentanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-Bromophenyl)-1-piperidinepentanamide involves its interaction with specific molecular targets in the body. The bromophenyl group enhances its binding affinity to certain receptors or enzymes, leading to the modulation of biological pathways. The piperidine ring plays a crucial role in stabilizing the compound’s structure and facilitating its interaction with target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Bromophenyl)-1-piperidinepentanamide stands out due to its unique combination of the piperidine ring and bromophenyl group, which imparts distinct chemical and biological properties

Properties

CAS No.

874449-94-2

Molecular Formula

C16H23BrN2O

Molecular Weight

339.27 g/mol

IUPAC Name

N-(4-bromophenyl)-5-piperidin-1-ylpentanamide

InChI

InChI=1S/C16H23BrN2O/c17-14-7-9-15(10-8-14)18-16(20)6-2-5-13-19-11-3-1-4-12-19/h7-10H,1-6,11-13H2,(H,18,20)

InChI Key

UQXIUAXWVLKFCI-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCCCC(=O)NC2=CC=C(C=C2)Br

Origin of Product

United States

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